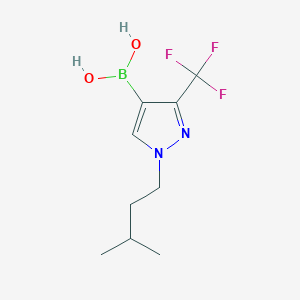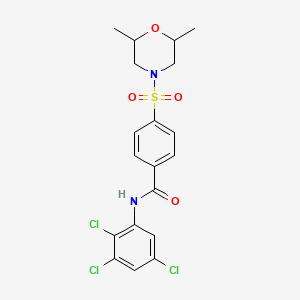
4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide, also known as DMSB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including cyclic nucleotide phosphodiesterases (PDEs), which are involved in the regulation of intracellular signaling pathways.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Recent studies have demonstrated various methodologies for synthesizing benzamide derivatives, including compounds with structural similarities to 4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide. These synthetic strategies involve the reaction of different sulfonyl chlorides with electrophiles in the presence of solvents like N,N-dimethylformamide (DMF) under specific conditions. The characterization of these compounds typically employs spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry, ensuring the precise determination of their chemical structures (Fatima et al., 2013).
Biological Screening and Pharmacological Activities
Although the request specifically excludes information related to drug use and side effects, it's important to note that the research landscape encompasses the exploration of biological activities for similar compounds. This includes assessing their potential as enzyme inhibitors or evaluating their antioxidant properties through various in vitro assays. For example, certain benzene sulfonamide derivatives have shown promising activity against enzymes like acetylcholinesterase, indicative of potential therapeutic applications in neurodegenerative diseases (Fatima et al., 2013).
Molecular Docking and Theoretical Studies
Advanced computational techniques, such as molecular docking and density functional theory (DFT) calculations, play a crucial role in understanding the interaction between synthesized compounds and biological targets. These studies provide insights into the molecular basis of the compounds' activities, aiding in the optimization of their biological properties for potential therapeutic applications (Fahim & Shalaby, 2019).
Application in Polymer Science
Beyond pharmacological interests, benzamide derivatives have applications in materials science, particularly in the synthesis of polymers. The incorporation of benzamide units into polymeric backbones can impart unique physical and chemical properties to the materials, such as enhanced thermal stability and solubility in organic solvents. This opens up possibilities for their use in high-performance materials and engineering applications (Imai, Maldar, & Kakimoto, 1984).
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2,3,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O4S/c1-11-9-24(10-12(2)28-11)29(26,27)15-5-3-13(4-6-15)19(25)23-17-8-14(20)7-16(21)18(17)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLSESLHWKJOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

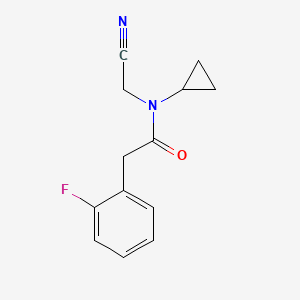
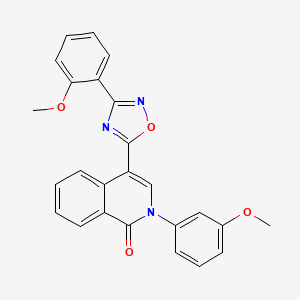
![5-fluoro-3-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2457908.png)
![methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate](/img/structure/B2457910.png)

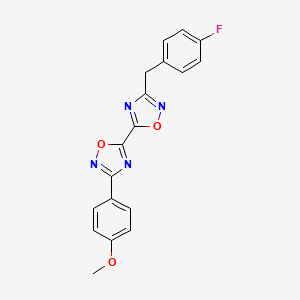
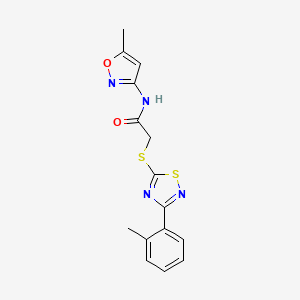
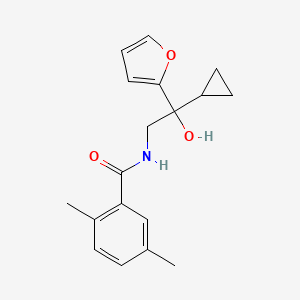
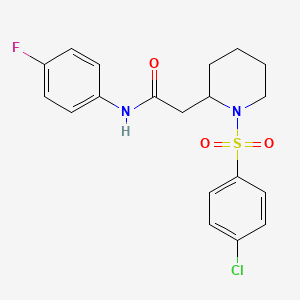
![N-tert-butyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2457922.png)
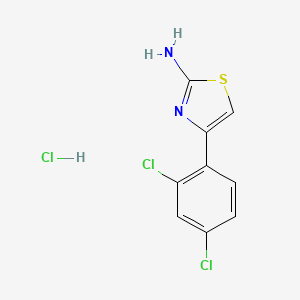
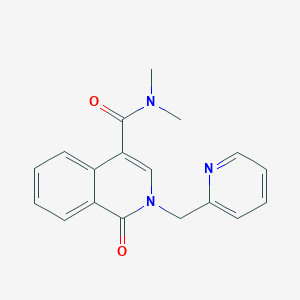
![2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2457925.png)
